N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide
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Overview
Description
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.31706 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a hydroxymethyl group and an ethane-1-sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
- trans-N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide
Uniqueness
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2169920-32-3 |
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Molecular Formula |
C9H19NO3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h8-11H,2-7H2,1H3 |
InChI Key |
MSOSHVSGOMLQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCC(CC1)CO |
Origin of Product |
United States |
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